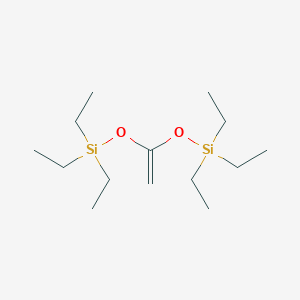
3,3,7,7-Tetraethyl-5-methylidene-4,6-dioxa-3,7-disilanonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,7,7-Tetraethyl-5-methylidene-4,6-dioxa-3,7-disilanonane: is a silicon-containing organic compound with the molecular formula C14H32O2Si2. This compound is characterized by its unique structure, which includes two silicon atoms and an oxygen bridge, making it a member of the siloxane family. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7,7-Tetraethyl-5-methylidene-4,6-dioxa-3,7-disilanonane typically involves the reaction of tetraethyl orthosilicate with appropriate organic reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the siloxane bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,7,7-Tetraethyl-5-methylidene-4,6-dioxa-3,7-disilanonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silicon atoms in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenation using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Halosilane compounds.
Wissenschaftliche Forschungsanwendungen
3,3,7,7-Tetraethyl-5-methylidene-4,6-dioxa-3,7-disilanonane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: Employed in the development of biocompatible materials for medical implants and drug delivery systems.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 3,3,7,7-Tetraethyl-5-methylidene-4,6-dioxa-3,7-disilanonane involves its interaction with various molecular targets. The silicon atoms in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of complex structures. These interactions are crucial in the development of materials with specific properties, such as increased strength, flexibility, and biocompatibility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Dodecyl-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disilanonane
- 3,3,7,7-Tetraethyl-5-(trifluoromethyl)-4,6-dioxa-3,7-disilanonane
Uniqueness
3,3,7,7-Tetraethyl-5-methylidene-4,6-dioxa-3,7-disilanonane is unique due to its specific molecular structure, which includes a methylidene group and two silicon atoms. This structure imparts distinctive chemical properties, such as high thermal stability and resistance to oxidation, making it suitable for various advanced applications.
Eigenschaften
CAS-Nummer |
24697-36-7 |
|---|---|
Molekularformel |
C14H32O2Si2 |
Molekulargewicht |
288.57 g/mol |
IUPAC-Name |
triethyl(1-triethylsilyloxyethenoxy)silane |
InChI |
InChI=1S/C14H32O2Si2/c1-8-17(9-2,10-3)15-14(7)16-18(11-4,12-5)13-6/h7-13H2,1-6H3 |
InChI-Schlüssel |
IVPWPUPOTCEGRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)OC(=C)O[Si](CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


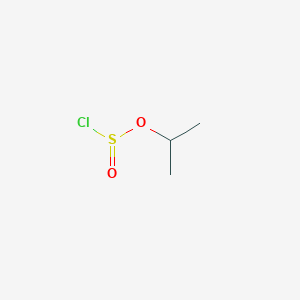
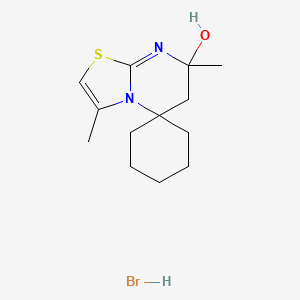
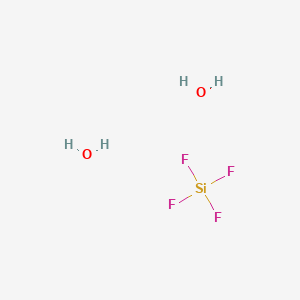
![2-[(Acetyloxy)methyl]-2-ethylhexyl acetate](/img/structure/B14709891.png)
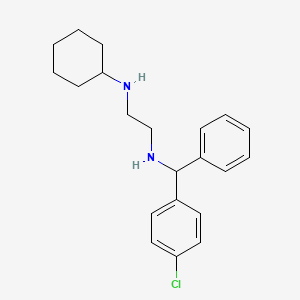
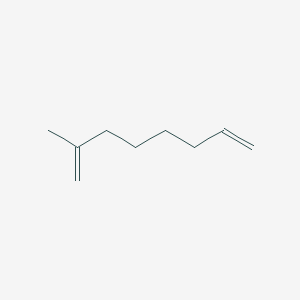
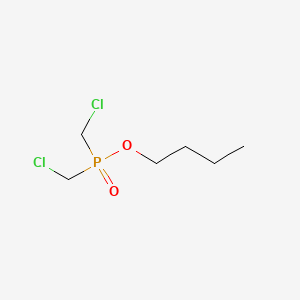
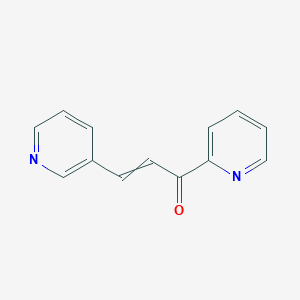
![(E,E)-1,1'-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene]](/img/structure/B14709914.png)

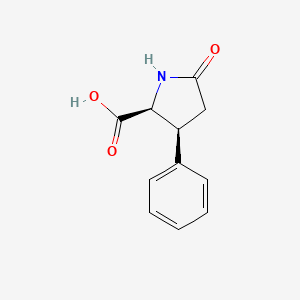

![Propanoic acid, 3-[[4-(methylthio)phenyl]thio]-](/img/structure/B14709931.png)

